molecular formula C11H12FNO B2464528 N-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]benzamide CAS No. 2375249-14-0

N-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]benzamide

Cat. No.: B2464528
CAS No.: 2375249-14-0
M. Wt: 193.221
InChI Key: XLBNONICSMRGRJ-VHSXEESVSA-N
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Description

N-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]benzamide is a chemical compound with the molecular formula C11H12FNO and a molecular weight of 193.22 g/mol . This compound is characterized by the presence of a fluoromethyl group attached to a cyclopropyl ring, which is further connected to a benzamide moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of N-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]benzamide typically involves the following steps:

Chemical Reactions Analysis

N-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

N-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]benzamide can be compared with other similar compounds, such as:

The unique structural features of this compound, such as the specific stereochemistry and the presence of the fluoromethyl group, contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[(1R,2R)-2-(fluoromethyl)cyclopropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c12-7-9-6-10(9)13-11(14)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBNONICSMRGRJ-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1NC(=O)C2=CC=CC=C2)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1NC(=O)C2=CC=CC=C2)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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